molecular formula C18H21N3O5S B11052084 4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No.: B11052084
M. Wt: 391.4 g/mol
InChI Key: FTFIZMWAMGKBKT-UHFFFAOYSA-N
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Description

4-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole ring, a pyrazolo[3,4-d][1,3]thiazine core, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE involves several steps, including the formation of the benzodioxole ring and the pyrazolo[3,4-d][1,3]thiazine core. The synthetic route typically starts with the preparation of the benzodioxole intermediate, followed by the construction of the pyrazolo[3,4-d][1,3]thiazine ring through cyclization reactions. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .

Chemical Reactions Analysis

4-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE undergoes various chemical reactions, including:

Scientific Research Applications

4-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Researchers are exploring its potential as a therapeutic agent due to its bioactive properties.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

4-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE can be compared with similar compounds such as:

    6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the benzodioxole ring but differs in the core structure.

    1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propan-2-amine: Similar benzodioxole ring but different functional groups and core structure.

    9,10-Dimethoxy-12,13-dihydro-7aH,15H-naphtho[1’,2’5,6][1,3]oxazino[2,3-a]isoquinoline: Contains a similar benzodioxole ring but has a different overall structure.

Properties

Molecular Formula

C18H21N3O5S

Molecular Weight

391.4 g/mol

IUPAC Name

4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1-propan-2-yl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C18H21N3O5S/c1-8(2)21-17-12(18(22)20-21)16(27-9(3)19-17)10-6-11-14(26-7-25-11)15(24-5)13(10)23-4/h6,8,16H,7H2,1-5H3,(H,20,22)

InChI Key

FTFIZMWAMGKBKT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CC4=C(C(=C3OC)OC)OCO4)C(=O)NN2C(C)C

Origin of Product

United States

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